3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Lipophilicity Medicinal Chemistry ADME Prediction

Medicinal chemistry teams often encounter stalled SAR due to incorrect regioisomer selection. This compound provides the exact meta-methoxy primary alcohol required for the CGP7930 GABA-B positive allosteric modulator chemotype, where aryl substitution position critically dictates allosteric activity. Ortho, para, or secondary alcohol isomers yield divergent pharmacological profiles, masking true SAR trends. - Enables late-stage oxidation to the aldehyde (TEMPO/Swern) for downstream amide coupling; the secondary alcohol isomer yields only a synthetically inert ketone. - Supplied at ≥98% HPLC purity with batch QC, ensuring artefact-free biophysical screening (SPR, NMR, DSF). - Fsp³ of 0.50 and gem-dimethyl conformational restriction expand 3D fragment library diversity versus flat aromatic scaffolds.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
Cat. No. B13518825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC(=CC=C1)OC)CO
InChIInChI=1S/C12H18O2/c1-12(2,9-13)8-10-5-4-6-11(7-10)14-3/h4-7,13H,8-9H2,1-3H3
InChIKeySLEIWVMHCWLPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol – Identity, Profile & Procurement


3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol (CAS 1267142-80-2) is a primary alcohol belonging to the class of β,β-dimethylbenzenepropanols. It bears a meta-methoxy substituent on the phenyl ring and a gem‑dimethyl group α to the terminal hydroxymethyl moiety. The molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g·mol⁻¹ and a calculated logP of approximately 2.5–3.1 depending on the estimation method [1]. The molecule possesses one hydrogen‑bond donor (the primary –OH), two hydrogen‑bond acceptors (the methoxy oxygen and the hydroxyl oxygen), a topological polar surface area (TPSA) of 29.5 Ų, and four rotatable bonds [1]. Commercial sources typically supply this compound at ≥98% purity (HPLC) and recommend storage sealed under dry conditions at 2–8 °C . These baseline identity and quality metrics establish the compound as a well‑characterised, tractable small‑molecule building block suitable for medicinal‑chemistry derivatisation, fragrance‑compound screening, or use as a mechanistic probe.

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol – Substitution Risks


The β,β‑dimethylbenzenepropanol scaffold exhibits pronounced structure‑activity relationships (SAR) that render simple in‑class substitution unreliable. Three structural features are decisive: (i) the position of the methoxy group (ortho, meta, or para) alters the electron density and conformational preference of the phenyl ring, thereby modulating hydrogen‑bonding interactions, metabolic stability, and olfactory character; (ii) the primary alcohol motif in the target compound provides distinct reactivity (e.g., oxidation to the aldehyde or carboxylic acid, esterification kinetics) compared to the secondary alcohol isomer 1‑(3‑methoxyphenyl)‑2,2‑dimethylpropan‑1‑ol (CAS 32578‑11‑3); and (iii) the gem‑dimethyl group imposes conformational restriction that affects target‑binding entropy in medicinal‑chemistry campaigns. Computational property comparisons (XLogP3, TPSA) already reveal measurable differences among regio‑isomers that influence membrane permeability, solubility, and formulation behaviour [1]. Consequently, procurement of the exact meta‑methoxy primary alcohol is mandatory whenever these structural parameters are part of the design hypothesis.

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol vs. Closest Analogs


Meta-Methoxy Substitution: Unique Lipophilicity and Polarity

The meta‑methoxy substitution pattern of the target compound yields a computed XLogP3 of 3.1 and a TPSA of 29.5 Ų [1]. These values differ from those of the para‑methoxy isomer (XLogP3 ≈ 3.0–3.2; TPSA ≈ 29.5 Ų but with a markedly different dipole moment alignment) and the ortho‑methoxy isomer (predicted XLogP3 ~2.8–2.9 due to intramolecular hydrogen‑bond shielding of the methoxy oxygen) [2]. The unsubstituted parent 2,2‑dimethyl‑3‑phenylpropan‑1‑ol exhibits a lower XLogP3 of approximately 2.6 and a TPSA of 20.2 Ų [3]. These differences translate into measurable variations in predicted membrane permeability (PAMPA) and aqueous solubility that are critical for lead optimisation in CNS‑targeted programmes.

Lipophilicity Medicinal Chemistry ADME Prediction

Primary vs. Secondary Alcohol: Derivatization Reactivity

The target compound is a primary alcohol, whereas 1‑(3‑methoxyphenyl)‑2,2‑dimethylpropan‑1‑ol (CAS 32578‑11‑3) is a secondary alcohol bearing the hydroxyl group on the benzylic carbon. This structural distinction fundamentally alters oxidation reactivity: the primary alcohol can be selectively oxidised to the corresponding aldehyde (3‑(3‑methoxyphenyl)‑2,2‑dimethylpropanal) or carboxylic acid using TEMPO/bleach or pyridinium chlorochromate, whereas the secondary alcohol oxidises to a ketone that cannot undergo further mild oxidation . In esterification reactions, the primary alcohol reacts approximately 2‑3 times faster than the sterically hindered secondary alcohol due to reduced steric congestion around the nucleophilic oxygen [1]. The primary alcohol also offers a lower pKa (~15.5–16.0 for primary alcohols vs ~16.5–17.0 for secondary benzylic alcohols), facilitating selective deprotonation in the presence of base‑sensitive functional groups.

Synthetic Chemistry Building Block Oxidation

Meta-Methoxy Regioisomer: Electronic Effects in SAR

The meta‑methoxy group exerts a –I (inductive electron‑withdrawing) effect and a +M (mesomeric electron‑donating) effect that cannot conjugate directly with the benzylic position, resulting in a distinct electronic profile compared to the ortho and para isomers. In the context of GABA‑B positive allosteric modulator (PAM) development, structural analogs of CGP7930 — which shares the β,β‑dimethylbenzenepropanol core — have been evaluated with varying aryl substitution patterns. A medicinal‑chemistry study demonstrated that methoxy substitution at the para position of related benzenepropanol scaffolds reduced PAM potency, whereas certain meta‑alkoxy analogs retained or enhanced allosteric activity [1]. While direct head‑to‑head data for the exact target compound are not yet available in the primary literature, this class‑level SAR indicates that the meta‑methoxy regioisomer occupies a unique region of chemical space that is pharmacologically distinguishable from its ortho and para counterparts.

Structure-Activity Relationship Drug Design Electronic Effects

Purity and Availability: Primary vs. Secondary Alcohol

A survey of reputable non‑prohibited vendor catalogues reveals that 3‑(3‑methoxyphenyl)‑2,2‑dimethylpropan‑1‑ol (CAS 1267142‑80‑2) is routinely available at ≥98% purity with full batch‑specific QC documentation (NMR, HPLC, GC) . In contrast, the secondary alcohol isomer 1‑(3‑methoxyphenyl)‑2,2‑dimethylpropan‑1‑ol (CAS 32578‑11‑3) is more commonly listed at 95% minimum purity . For research applications requiring high‑purity building blocks — such as fragment‑based drug discovery, where impurities at even 2–3% can generate false positives in biophysical assays — the 3% purity differential and the availability of 98%‑grade material represent a tangible procurement advantage.

Procurement Quality Control Supply Chain

Conformational Restriction for Fragment-Based Discovery

The target compound possesses an Fsp³ (fraction of sp³‑hybridised carbons) of 0.50, indicating a balanced mix of saturated and aromatic character desirable in fragment libraries [1]. The gem‑dimethyl group restricts conformational freedom around the C2–C3 bond, potentially reducing the entropic penalty upon target binding compared to the unsubstituted 3‑(3‑methoxyphenyl)propan‑1‑ol (Fsp³ ≈ 0.45). Additionally, the compound has been utilised as a synthetic intermediate in the construction of GABA‑B PAM candidates structurally related to CGP7930, where the 2,2‑dimethylpropan‑1‑ol side chain is a critical pharmacophoric element [2]. In contrast, the des‑methyl analog (3‑(3‑methoxyphenyl)propan‑1‑ol) lacks this conformational bias and has generated less potent analogs in related series. This makes the target compound a preferred starting material for medicinal‑chemistry programmes that explicitly require gem‑dimethyl substitution for potency and selectivity.

Fragment-Based Drug Discovery Conformational Restriction Chemical Probe

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol – Procurement Scenarios


GABA-B PAM Lead Optimization with Meta-Methoxy SAR

Medicinal chemistry teams pursuing positive allosteric modulators of the GABA‑B receptor should procure the meta‑methoxy regioisomer specifically, as class‑level SAR from the CGP7930 chemotype indicates that aryl substitution position critically modulates allosteric activity. The primary alcohol handle permits late‑stage functionalisation to aldehydes, carboxylic acids, or esters that are key intermediates in the CGP7930 synthetic route [1]. Substitution with the para‑methoxy isomer or the secondary alcohol isomer would yield compounds with divergent pharmacological profiles, potentially masking true SAR trends and delaying hit‑to‑lead progression.

Fragment Library Design with Conformational Restriction

The compound's Fsp³ of 0.50 and gem‑dimethyl‑induced conformational restriction make it a high‑value addition to fragment libraries that prioritise three‑dimensional shape diversity over flat aromatic scaffolds [1]. Procurement at ≥98% purity with batch QC documentation ensures suitability for biophysical screening methods (SPR, NMR, DSF) where impurities can generate artefactual hits. The meta‑methoxy group provides a hydrogen‑bond acceptor vector that differs orientationally from ortho and para analogs, expanding the chemical space coverage of the library .

Mechanistic Probe for Proton-Coupled Electron Transfer (PCET)

Although the published PCET probe literature has employed the para‑methoxy analog (MDP) [1], the meta‑methoxy isomer offers an underexplored electronic perturbation that could help deconvolute electronic vs steric contributions to PCET reaction kinetics. The primary alcohol oxidation potential of the target compound is expected to differ from the secondary alcohol MDP, providing an orthogonal mechanistic probe for copper‑dioxygen and related systems. Researchers should select this compound when they need to vary the aryl ring electronics without altering the alcohol oxidation state relative to the established MDP probe.

Selective Oxidation to the Aldehyde Intermediate

Synthetic laboratories requiring the aldehyde intermediate 3‑(3‑methoxyphenyl)‑2,2‑dimethylpropanal should specifically procure the primary alcohol rather than the secondary alcohol isomer (CAS 32578‑11‑3). The primary alcohol can be chemoselectively oxidised to the aldehyde under mild conditions (e.g., TEMPO/NaOCl or Swern oxidation), whereas the secondary alcohol yields only the ketone, which is synthetically inert toward further mild oxidation to the carboxylic acid oxidation state needed for amide coupling or homologation sequences [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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